molecular formula C15H10BrClN2O5 B3472550 methyl 5-bromo-2-[(2-chloro-4-nitrobenzoyl)amino]benzoate

methyl 5-bromo-2-[(2-chloro-4-nitrobenzoyl)amino]benzoate

Cat. No.: B3472550
M. Wt: 413.60 g/mol
InChI Key: MHVOVRJQEFJWDI-UHFFFAOYSA-N
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Description

“Methyl 5-bromo-2-[(2-chloro-4-nitrobenzoyl)amino]benzoate” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic techniques. Unfortunately, the specific molecular structure of “this compound” is not available in the literature .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, and more. Unfortunately, the specific physical and chemical properties of “this compound” are not available in the literature .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules in the system. Unfortunately, the specific mechanism of action for “methyl 5-bromo-2-[(2-chloro-4-nitrobenzoyl)amino]benzoate” is not available in the literature .

Safety and Hazards

The safety and hazards of a compound refer to its potential risks and dangers during handling and use. Unfortunately, the specific safety and hazards information for “methyl 5-bromo-2-[(2-chloro-4-nitrobenzoyl)amino]benzoate” is not available in the literature .

Future Directions

The future directions for a compound refer to potential applications and areas of research. Unfortunately, the specific future directions for “methyl 5-bromo-2-[(2-chloro-4-nitrobenzoyl)amino]benzoate” are not available in the literature .

Properties

IUPAC Name

methyl 5-bromo-2-[(2-chloro-4-nitrobenzoyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrClN2O5/c1-24-15(21)11-6-8(16)2-5-13(11)18-14(20)10-4-3-9(19(22)23)7-12(10)17/h2-7H,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHVOVRJQEFJWDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)Br)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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